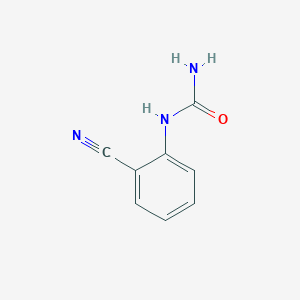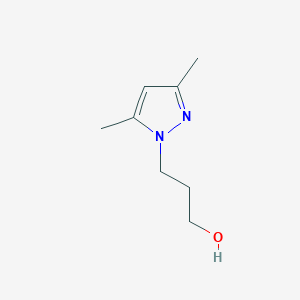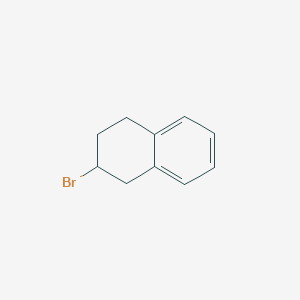
N-(2-cyanophenyl)urea
Overview
Description
N-(2-cyanophenyl)urea: is an organic compound with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol It is a derivative of urea where one of the nitrogen atoms is substituted with a 2-cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is mild, efficient, and environmentally friendly, producing high yields of the desired product. The reaction conditions involve simple filtration or routine extraction procedures, avoiding the need for silica gel purification .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene, although this method is not environmentally friendly or safe .
Chemical Reactions Analysis
Types of Reactions: N-(2-cyanophenyl)urea undergoes various chemical reactions, including nucleophilic addition, substitution, and hydrolysis .
Common Reagents and Conditions:
Nucleophilic Addition: Potassium isocyanate in water is commonly used for the nucleophilic addition of amines.
Substitution: Reactions with isocyanates or carbamoyl chlorides in the presence of ammonia.
Major Products: The major products formed from these reactions include various N-substituted ureas, which can be further utilized in the synthesis of other important chemicals .
Scientific Research Applications
N-(2-cyanophenyl)urea has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)urea involves the formation of reactive intermediates, such as isocyanic acid, which then undergo nucleophilic attack by amines to form the corresponding N-substituted urea . The molecular targets and pathways involved in its biological activity are still under investigation, but it is known to interact with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
- N-(2-cyanophenyl)urea
- N,N’-dimethyl-N,N’-diphenylurea
- N-carbamoyl-anthranilonitrile
- 2-ureidobenzonitrile
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other urea derivatives . Its ability to undergo nucleophilic addition reactions in water without organic co-solvents makes it an environmentally friendly option for various applications .
Properties
IUPAC Name |
(2-cyanophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-6-3-1-2-4-7(6)11-8(10)12/h1-4H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAYEHVOVRZTOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50522808 | |
| Record name | N-(2-Cyanophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55441-25-3 | |
| Record name | N-(2-Cyanophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)









![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)
